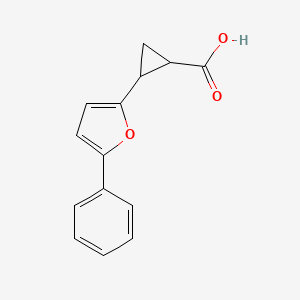

2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid

Beschreibung

2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid is a bicyclic organic compound featuring a cyclopropane ring fused to a phenyl-substituted furan moiety, with a carboxylic acid group at the cyclopropane’s 1-position. This structure combines the inherent strain of the cyclopropane ring with the aromaticity of the furan system, making it a molecule of interest in medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C14H12O3 |

|---|---|

Molekulargewicht |

228.24 g/mol |

IUPAC-Name |

2-(5-phenylfuran-2-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C14H12O3/c15-14(16)11-8-10(11)13-7-6-12(17-13)9-4-2-1-3-5-9/h1-7,10-11H,8H2,(H,15,16) |

InChI-Schlüssel |

TXUNRGMPKNYBIQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C1C(=O)O)C2=CC=C(O2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid can be achieved through a multi-step process. One common method involves the cyclopropanation of a suitable furan derivative followed by carboxylation. The reaction typically requires the use of strong bases such as sodium hydroxide and involves heating under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

Major products formed from these reactions include various substituted furan derivatives, cyclohexyl derivatives, and furan-2,5-dicarboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of cyclopropanecarboxylic acids, including 2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid. Research indicates that compounds with specific structural features can inhibit the growth of pathogenic bacteria such as Salmonella enterica. The effectiveness of these compounds is influenced by environmental pH and their hydrophobicity, making them suitable candidates for developing biopreservatives in food systems .

Anti-inflammatory Properties

Compounds similar to 2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid have been investigated for their anti-inflammatory effects. These compounds act on various biological pathways, potentially reducing inflammation and providing therapeutic benefits in diseases characterized by chronic inflammation, such as arthritis and other autoimmune disorders.

Pesticidal Properties

The cyclopropane carboxylic acid derivatives have shown promise as pesticides. They can be effective against a variety of pests while exhibiting low toxicity to non-target organisms. The unique structure of 2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid allows it to interact with specific receptors in pests, leading to effective pest management strategies .

Plant Growth Regulators

Research has indicated that certain cyclopropanecarboxylic acids can act as plant growth regulators, promoting growth and enhancing yield. This application is particularly relevant in sustainable agriculture, where minimizing chemical inputs is crucial.

Case Study 1: Antimicrobial Efficacy

A systematic study evaluated the antimicrobial efficacy of various short-chain carboxylic acids against Salmonella enterica. The results demonstrated that compounds with higher hydrophobicity and optimal pKa values exhibited superior antimicrobial activity. 2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid's structural characteristics position it as a candidate for further exploration in food safety applications .

Case Study 2: Pesticidal Effectiveness

In agricultural trials, derivatives of cyclopropanecarboxylic acids were tested for their effectiveness against common agricultural pests. Results indicated significant pest mortality at low concentrations, suggesting that 2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid could be developed into a viable pesticide formulation .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Effective against Salmonella enterica |

| Anti-inflammatory properties | Potential therapeutic benefits | |

| Agricultural Science | Pesticide | Low toxicity to non-target organisms |

| Plant growth regulator | Enhances growth and yield |

Wirkmechanismus

The mechanism of action of 2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The compound’s key structural analogs differ in substituents on the furan, cyclopropane, or phenyl groups, influencing their physicochemical and biological behaviors. Below is a comparative analysis:

Key Observations :

- Acidity : Electron-withdrawing groups (e.g., CF₃ in ) lower the carboxylic acid’s pKa, increasing ionization at physiological pH, which may affect absorption.

Biologische Aktivität

2-(5-Phenylfuran-2-yl)cyclopropanecarboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its effects on various biological systems, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a cyclopropane ring attached to a phenylfuran moiety, which contributes to its unique biological properties. The structure can be represented as follows:

Antidepressant Activity

Research has indicated that derivatives of cyclopropanecarboxylic acids exhibit antidepressant effects. A study demonstrated that several derivatives were more active than established antidepressants like imipramine and desipramine in animal models. The mechanism appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Anti-parasitic Properties

The compound has shown promise in treating diseases caused by kinetoplastid parasites, such as leishmaniasis and Chagas disease. In vitro studies suggest that it may inhibit the growth of Leishmania species and Trypanosoma cruzi, which are responsible for these diseases. The proposed mechanism involves interference with the parasite's metabolic pathways .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the safety and efficacy of 2-(5-phenylfuran-2-yl)cyclopropanecarboxylic acid. Notably, it has been shown to possess a favorable safety profile compared to traditional treatments, with fewer side effects reported in animal studies .

Case Studies

- Leishmaniasis Treatment : In a controlled study involving infected mice, administration of the compound significantly reduced parasite load compared to untreated controls. The study highlighted its potential as an alternative treatment option, especially in cases resistant to conventional therapies .

- Chagas Disease : Another case study focused on the efficacy of the compound against Trypanosoma cruzi. Results indicated a marked decrease in parasitemia levels in treated subjects, suggesting that it could be a viable candidate for further clinical development .

Data Table: Summary of Biological Activities

| Activity Type | Model/Study Type | Result | Reference |

|---|---|---|---|

| Antidepressant | Animal Models | More active than imipramine | |

| Anti-leishmanial | In vitro | Inhibition of Leishmania growth | |

| Anti-chagasic | In vivo | Reduced parasitemia |

The mechanisms underlying the biological activities of 2-(5-phenylfuran-2-yl)cyclopropanecarboxylic acid are not fully elucidated but may involve:

- Modulation of Neurotransmitter Systems : Similar compounds have been shown to affect serotonin and norepinephrine levels, which are critical in mood regulation.

- Inhibition of Parasitic Enzymes : The compound may disrupt key metabolic enzymes in parasites, leading to their death or reduced viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.